Tetraethyl octane-1,8-diylbis(phosphonate)
Overview
Description
Tetraethyl octane-1,8-diylbis(phosphonate) is an alkyl chain-based PROTAC linker . It can be used in the synthesis of PROTACs . The compound is intended for research use only .
Synthesis Analysis
The compound is used as a linker in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular formula of Tetraethyl octane-1,8-diylbis(phosphonate) is C16H36O6P2 . It has a molecular weight of 386.4 .Chemical Reactions Analysis
As a PROTAC linker, Tetraethyl octane-1,8-diylbis(phosphonate) is involved in the formation of PROTACs . These molecules exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Physical And Chemical Properties Analysis
The molecular formula of Tetraethyl octane-1,8-diylbis(phosphonate) is C16H36O6P2 . It has a molecular weight of 386.4 .Scientific Research Applications
Synthesis and Chemical Behavior
- Tetraethyl ethylidenebis(phosphonate) was studied as a Michael acceptor with different nucleophiles, revealing unique chemical behaviors including phosphate removal and phosphonate-phosphate rearrangement (Szajnman et al., 2005).
- The synthesis of cyclohex-3-ene-1,1-bis(phosphonates) through the reaction of Tetraethyl vinylidenebis(phosphonate) (VBP) with substituted 1,3-dienes was demonstrated, showcasing the compound's versatility in organic synthesis (Ruzziconi et al., 2003).
Applications in Coordination Chemistry
- A study reported the synthesis of an octadentate ligand using phosphonated bipyridine, which effectively coordinates with various lanthanide cations, leading to the formation of stable mononuclear and polynuclear complexes (Souri et al., 2016).
Catalysis and Alkylation Reactions
- Tetraethyl ethene-1,1-diylbis(phosphonate) was used in the Lewis acid-catalyzed Friedel–Crafts alkylation of indoles and other electron-rich aromatic compounds, highlighting its potential in catalytic processes (Tarasenko & Beletskaya, 2016).
Use in Synthesis of Organophosphonates
- Research on the synthesis of 2-hydroxyethylamino-bis(methylenephosphonate) revealed the formation of two-dimensional polymeric layered structures, showing the potential of phosphonates in material science and technology applications (Demadis & Baran, 2004).
Versatility as a Synthetic Intermediate
- The compound Tetraethyl vinylidenebisphosphonate was identified as a versatile synthetic intermediate for various functionalized compounds, particularly in the synthesis of bisphosphonates with significant pharmacological applications (Rodriguez, 2014).
Mechanism of Action
Target of Action
Tetraethyl octane-1,8-diylbis(phosphonate) is primarily used as a non-cleavable linker for bio-conjugation . It contains two COOR/Ester groups that serve as the functional groups for the conjugation process .
Mode of Action
As a linker, Tetraethyl octane-1,8-diylbis(phosphonate) facilitates the attachment of various bioactive molecules to specific targets. The COOR/Ester groups in the compound interact with the target molecules, forming a stable bond that is resistant to cleavage .
Future Directions
The future directions of Tetraethyl octane-1,8-diylbis(phosphonate) research are likely to continue focusing on its role as a linker in the synthesis of PROTACs . As our understanding of the ubiquitin-proteasome system and its role in protein degradation continues to grow, the use of Tetraethyl octane-1,8-diylbis(phosphonate) and other similar compounds in the development of new PROTACs is likely to expand .
Biochemical Analysis
Biochemical Properties
Tetraethyl octane-1,8-diylbis(phosphonate) plays a crucial role in the biochemical reactions involved in the synthesis of PROTACs . PROTACs are a class of drugs that work by tagging unwanted proteins for degradation
Cellular Effects
The cellular effects of Tetraethyl octane-1,8-diylbis(phosphonate) are primarily related to its role in the formation of PROTACs . By facilitating the degradation of specific proteins, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Tetraethyl octane-1,8-diylbis(phosphonate) functions as a linker in PROTACs, connecting a ligand for an E3 ubiquitin ligase with a ligand for the target protein . This allows the PROTAC to recruit the target protein to the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Properties
IUPAC Name |
1,8-bis(diethoxyphosphoryl)octane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36O6P2/c1-5-19-23(17,20-6-2)15-13-11-9-10-12-14-16-24(18,21-7-3)22-8-4/h5-16H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWTYNZLBMSWOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCCCCCP(=O)(OCC)OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36O6P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5943-61-3 | |
Record name | Tetraethyl 1,8-octanediphosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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